molecular formula C7H8N2O B1177461 Nartograstim CAS No. 134088-74-7

Nartograstim

货号: B1177461
CAS 编号: 134088-74-7
InChI 键:
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Nartograstim is a recombinant variant of human granulocyte colony-stimulating factor (G-CSF). It is a hematopoietic cytokine that plays a crucial role in the proliferation, differentiation, and survival of neutrophil precursors in the bone marrow. This compound is used clinically to treat neutropenia, a condition characterized by an abnormally low count of neutrophils, which are a type of white blood cell essential for fighting infections .

准备方法

Synthetic Routes and Reaction Conditions: Nartograstim is produced using recombinant DNA technology. The gene encoding human granulocyte colony-stimulating factor is modified to enhance its stability and biological activity. This modified gene is then inserted into Escherichia coli, which serves as the host for protein expression. The bacteria are cultured in a bioreactor using either auto-induction or chemically defined medium. After cell lysis, the inclusion bodies containing this compound are isolated, washed, and solubilized .

Industrial Production Methods: The production process involves several steps:

化学反应分析

Types of Reactions: Nartograstim primarily undergoes protein-protein interactions rather than traditional chemical reactions like oxidation or reduction. it can be subject to modifications such as glycosylation and phosphorylation during its production and purification processes .

Common Reagents and Conditions:

    Refolding Buffers: Used during the solubilization and refolding of the protein.

    Chromatography Resins: Used in the purification process to separate this compound from contaminants.

Major Products Formed: The primary product is the biologically active this compound protein, which is used for therapeutic applications .

科学研究应用

Nartograstim has several scientific research applications, including:

    Chemistry: Used as a model protein for studying recombinant protein production and purification techniques.

    Biology: Investigated for its role in hematopoiesis and immune response regulation.

    Medicine: Clinically used to treat neutropenia in patients undergoing chemotherapy or bone marrow transplantation. .

    Industry: Employed in the production of biosimilars and other biopharmaceuticals.

作用机制

Nartograstim exerts its effects by binding to the granulocyte colony-stimulating factor receptor (G-CSF-R) on the surface of neutrophil progenitors. This binding triggers receptor dimerization and activates the Janus kinase 2 (JAK2) signaling pathway. JAK2 phosphorylates specific tyrosine residues on the receptor, creating docking sites for signal transducer and activator of transcription (STAT) proteins, particularly STAT3 and STAT5. These phosphorylated STAT proteins dimerize and translocate to the nucleus, where they regulate the expression of genes involved in cell survival, proliferation, and differentiation. Additionally, this compound activates the phosphatidylinositol-3-kinase (PI3K)/Akt pathway and the Ras/Raf/MEK/ERK pathway, further supporting cell survival and proliferation .

相似化合物的比较

    Filgrastim: A non-glycosylated recombinant human granulocyte colony-stimulating factor with an amino acid sequence identical to endogenous G-CSF.

    Pegfilgrastim: A pegylated form of filgrastim with a longer half-life, allowing for less frequent dosing.

    Lenograstim: A glycosylated form of recombinant human granulocyte colony-stimulating factor.

Comparison: Nartograstim differs from these compounds in its amino acid sequence, which has been modified to enhance its stability and biological activity. Unlike filgrastim, this compound is produced as inclusion bodies in Escherichia coli and requires refolding and purification steps to achieve its active form. Pegfilgrastim has a longer half-life due to pegylation, while lenograstim is glycosylated, affecting its pharmacokinetics and pharmacodynamics .

This compound’s unique modifications make it a valuable therapeutic agent with improved stability and activity compared to its counterparts.

属性

{ "Design of the Synthesis Pathway": "The synthesis pathway of Nartograstim involves the modification of the amino acid sequence of granulocyte colony-stimulating factor (G-CSF) to produce a recombinant protein with enhanced biological activity.", "Starting Materials": [ "E. coli bacterial cells containing a plasmid vector with the gene encoding G-CSF", "Culture media for bacterial growth", "Buffers for protein purification" ], "Reaction": [ "1. Expression of the G-CSF gene in E. coli bacterial cells", "2. Harvesting of bacterial cells and lysis to release the recombinant protein", "3. Purification of the protein using chromatography techniques", "4. Chemical modification of the protein to introduce additional amino acids and improve biological activity", "5. Final purification and formulation of the modified protein as Nartograstim" ] }

CAS 编号

134088-74-7

分子式

C7H8N2O

分子量

0

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。